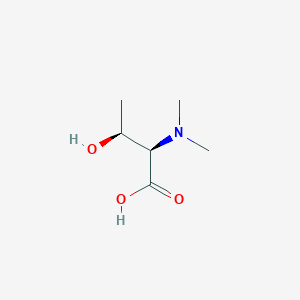

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid

説明

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid is a chiral carboxylic acid derivative characterized by a dimethylamino group (-N(CH₃)₂) at the C2 position and a hydroxyl group (-OH) at the C3 position. Its molecular formula is C₆H₁₃NO₃, with a molecular weight of 147.17 g/mol. The compound’s stereochemistry (2R,3S) is critical for its biological interactions and physicochemical properties, such as solubility and hydrogen-bonding capacity.

特性

IUPAC Name |

(2R,3S)-2-(dimethylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVVRPHZRYVSCF-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from chiral precursors. The reaction typically involves the use of protecting groups to ensure the selective formation of the desired stereoisomer. For example, the use of tert-butyl nitrite in solvent-free conditions has been reported as an efficient method for synthesizing N-nitroso compounds from secondary amines .

Industrial Production Methods: Industrial production of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.

化学反応の分析

Types of Reactions: (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the dimethylamino group and the hydroxyl group allows for diverse reactivity patterns.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction can yield an alcohol.

科学的研究の応用

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules. In medicine, it is investigated for its potential therapeutic effects, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.

作用機序

The mechanism of action of (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid and related compounds:

Key Observations:

Functional Groups: The target compound uniquely combines a dimethylamino group and a hydroxyl group, distinguishing it from analogs with methyl, phenyl, or carbamoyl substituents.

Stereochemistry: The (2R,3S) configuration contrasts with other stereoisomers like (2S,3R)-3-hydroxy-2-methylbutanoic acid, which exhibit different biological activities .

Molecular Weight: The dimethylamino group increases molecular weight compared to simpler hydroxybutanoic acids (e.g., (R)-3-hydroxybutanoic acid, 104.11 g/mol) .

Physicochemical Properties

- Solubility: The hydroxyl and dimethylamino groups enhance water solubility relative to phenyl-substituted analogs (e.g., (2R)-3-methyl-2-phenylbutanoic acid) .

- Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, similar to (2R,3S)-2,3-dihydroxybutanoic acid, but the dimethylamino group introduces basicity (pKa ~8-10) absent in purely hydroxy-substituted compounds .

生物活性

(2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid, also known as L-Norcarnitine, is a compound that plays significant roles in various biological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

- Molecular Formula : C₆H₁₃N₁O₃

- Molecular Weight : 147.17 g/mol

- Solubility : Highly soluble in water

The compound's biological effects are largely attributed to its interaction with specific metabolic pathways and molecular targets. Key mechanisms include:

- Amino Acid Metabolism : It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways .

- Fatty Acid Transport : L-Norcarnitine is involved in the transport of fatty acids into mitochondria, crucial for energy production .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, enhancing cognitive function and reducing fatigue during exercise .

1. Metabolic Processes

L-Norcarnitine is recognized for its role in energy metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce ATP. This process is essential for maintaining energy homeostasis in cells.

2. Therapeutic Applications

Research indicates several therapeutic applications:

- Exercise Performance : Studies have shown that L-Norcarnitine supplementation can enhance exercise performance by reducing muscle fatigue and improving recovery .

- Cognitive Function : Animal studies indicate that it may ameliorate cognitive dysfunction by penetrating the blood-brain barrier and enhancing neuronal health .

- Potential Role in Depression : Elevated levels of related metabolites have been observed in geriatric patients remitting from depression, suggesting a possible link between carnitine metabolism and mood regulation .

Study 1: Exercise Performance Enhancement

A clinical trial investigated the effects of L-Norcarnitine on exercise performance among trained athletes. Results indicated a significant reduction in perceived exertion and improved recovery times post-exercise.

Study 2: Neuroprotective Effects in Animal Models

In a study involving db/db mice, L-Norcarnitine was found to reverse cognitive decline markers by enhancing mitochondrial function and reducing oxidative stress .

Data Table: Comparison of Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| (2R,3S)-2-(Dimethylamino)-3-hydroxybutanoic acid | 632-20-2 | Fatty acid transport, potential neuroprotective effects |

| (R)-4-(Dimethylamino)-3-hydroxybutanoic acid | 147.17 | Energy metabolism, exercise performance enhancement |

| (S)-4-Amino-3-hydroxybutanoic Acid | 7013-07-2 | Neurotransmitter synthesis |

Q & A

Q. What in vitro assays evaluate its potential as a chiral building block for peptidomimetics?

- Protocols :

- Couple with Fmoc-protected amino acids using DIC/HOAt.

- Test protease resistance (e.g., trypsin digestion) compared to non-methylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。